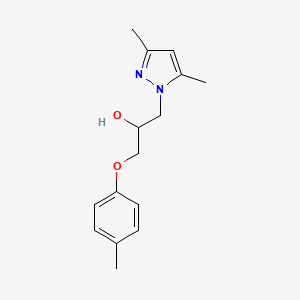

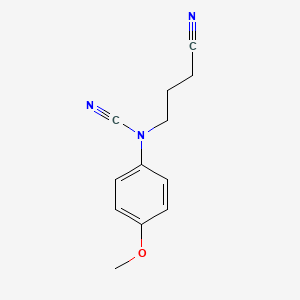

(6-methoxy-1H-indol-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

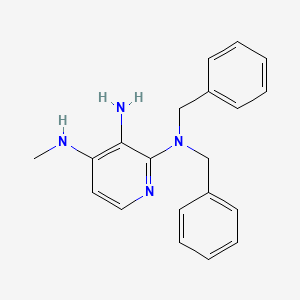

This compound is a complex organic molecule that contains several functional groups and rings, including a methoxy group, an indole ring, a thiophene ring, and a piperidine ring . The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. The indole ring system contributes to the aromaticity of the molecule, which can have significant effects on its chemical properties . The methoxy group, attached to the indole ring, is an electron-donating group, which can influence the reactivity of the molecule . The thiophene and piperidine rings add further complexity to the molecule’s structure .Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the presence of the various functional groups and ring structures. The indole ring is known to undergo electrophilic substitution reactions . The methoxy group can participate in reactions involving cleavage of the carbon-oxygen bond . The thiophene ring can undergo reactions such as halogenation and metalation . The piperidine ring can participate in reactions such as N-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group could increase its solubility in polar solvents . The aromatic indole ring could contribute to its stability and resistance to oxidation . Unfortunately, specific physical and chemical properties for this exact compound were not found in the available literature.Wirkmechanismus

MTIP acts as a selective antagonist of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that plays a crucial role in regulating mood, cognition, and memory. MTIP binds to the 5-HT7 receptor and prevents the activation of downstream signaling pathways, which leads to a decrease in the release of neurotransmitters such as dopamine and serotonin.

Biochemical and Physiological Effects:

MTIP has been shown to have various biochemical and physiological effects. In animal studies, MTIP has been shown to improve cognitive function and memory in rats. MTIP has also been shown to have anxiolytic and antidepressant effects, which makes it a potential candidate for the treatment of psychiatric disorders.

Vorteile Und Einschränkungen Für Laborexperimente

MTIP's ability to selectively target the 5-HT7 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, the limited availability of MTIP and its analogs can be a limitation for lab experiments. The synthesis of MTIP and its analogs can be challenging and time-consuming, which can limit their availability for research purposes.

Zukünftige Richtungen

There are several future directions for the study of MTIP and its analogs. One direction is to further investigate the potential applications of MTIP in the treatment of psychiatric disorders, including depression, anxiety, and schizophrenia. Another direction is to develop new analogs of MTIP with improved potency and selectivity for the 5-HT7 receptor. Additionally, the role of MTIP in cancer research should be further investigated to develop new cancer therapies. Overall, the study of MTIP and its analogs has the potential to lead to the development of new drugs for the treatment of various diseases and disorders.

Synthesemethoden

The synthesis of MTIP involves the reaction of (6-methoxy-1H-indol-2-yl)(4-bromobut-2-yn-1-yl)methanone with 3-thiophenemethanamine in the presence of a palladium catalyst. This reaction results in the formation of MTIP, which is a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

MTIP has been studied for its potential applications in various fields, including neuroscience, drug discovery, and cancer research. In neuroscience, MTIP has been shown to act as a potent and selective antagonist of the serotonin 5-HT7 receptor, which plays a crucial role in regulating mood, cognition, and memory. MTIP's ability to selectively target this receptor has made it a promising candidate for the development of drugs to treat various psychiatric disorders, including depression, anxiety, and schizophrenia.

In drug discovery, MTIP has been used as a lead compound to develop new drugs that target the 5-HT7 receptor. Researchers have synthesized various analogs of MTIP to improve its potency and selectivity, which has led to the development of several novel compounds that show promise as potential drugs for the treatment of psychiatric disorders.

In cancer research, MTIP has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. MTIP's ability to selectively target cancer cells has made it a potential candidate for the development of new cancer therapies.

Eigenschaften

IUPAC Name |

(6-methoxy-1H-indol-2-yl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-23-16-3-2-14-10-18(20-17(14)11-16)19(22)21-7-4-13(5-8-21)15-6-9-24-12-15/h2-3,6,9-13,20H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPOGSLFSMYYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2860031.png)

![Tert-butyl 2-benzyl-octahydrocyclopenta[C] pyrrol-6-ylcarbamate](/img/no-structure.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2860043.png)

![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2860044.png)

![N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2860048.png)

![3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2860050.png)